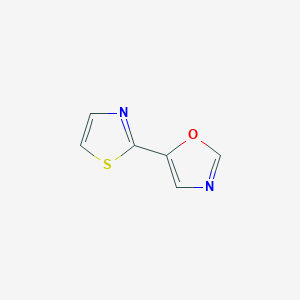

5-(1,3-Thiazol-2-yl)-1,3-oxazole

説明

Structure

3D Structure

特性

IUPAC Name |

5-(1,3-thiazol-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAHUIFQLRHKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 1,3 Thiazol 2 Yl 1,3 Oxazole Derivatives

Precursor Synthesis and Functional Group Transformations

The assembly of the 5-(1,3-thiazol-2-yl)-1,3-oxazole core is predicated on the preparation of functionalized oxazole (B20620) and thiazole (B1198619) precursors. These building blocks are designed to facilitate their eventual linkage.

Synthesis of Oxazole Precursors

The synthesis of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to functionalized oxazoles that can serve as precursors. Key methods include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis.

The Robinson-Gabriel synthesis is a cornerstone for creating oxazoles, involving the cyclodehydration of 2-acylamino ketones. synarchive.comwikipedia.org These precursors are themselves accessible through methods like the Dakin-West reaction. synarchive.com The reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus pentachloride. acs.org By starting with an appropriate 2-acylamino ketone, an oxazole with a desired substitution pattern can be obtained, ready for coupling to a thiazole moiety.

The Fischer oxazole synthesis provides an alternative route, proceeding from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. youtube.com This method is particularly useful for generating 2,5-disubstituted oxazoles.

Another versatile method is the van Leusen oxazole synthesis , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is known for its mild conditions and is effective for producing 5-substituted oxazoles, which are ideal precursors for the target bis-heterocycle.

Finally, the reaction of α-haloketones with primary amides offers a direct route to oxazoles. pharmaguideline.com This method, along with others, provides a toolkit for chemists to generate oxazole precursors with functional groups at the C5 position, which are necessary for linkage to the thiazole ring.

Table 1: Key Synthetic Methods for Oxazole Precursors

| Synthesis Method | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted or 2,4,5-Trisubstituted oxazoles |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted oxazoles |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |

| From α-Haloketones | α-Haloketones, Primary amides | - | Substituted oxazoles |

Synthesis of Thiazole Precursors

The synthesis of functionalized thiazoles, particularly those substituted at the C2 position, is crucial for building the target molecule. The most prominent and widely used method is the Hantzsch thiazole synthesis . chemhelpasap.comresearchgate.net

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com When thiourea is used in place of a thioamide, 2-aminothiazoles are produced. chemhelpasap.com These 2-aminothiazoles are versatile precursors. The amino group can be further modified or used as a nucleophile in coupling reactions. Alternatively, the amino group can be converted into a halide (e.g., chloro, bromo) through Sandmeyer-type reactions, yielding 2-halothiazoles which are excellent substrates for cross-coupling reactions.

Another classical approach is the Cook-Heilborn synthesis , which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. pharmaguideline.com While this provides substitution at the C5 position, modifications of the Hantzsch synthesis remain the more common route for obtaining the required 2-substituted thiazole precursors.

Table 2: Key Synthetic Methods for Thiazole Precursors

| Synthesis Method | Starting Materials | Product Type |

|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Substituted thiazoles |

| Hantzsch Thiazole Synthesis | α-Haloketones, Thiourea | 2-Aminothiazoles |

| Cook-Heilborn Synthesis | α-Aminonitriles, Carbon disulfide | 5-Aminothiazoles |

Key Coupling Reactions and Linkage Strategies

With functionalized precursors in hand, the next critical phase is the formation of the bond linking the two heterocyclic rings. This is typically achieved through either amide bond formation followed by cyclization or by constructing one heterocycle directly onto the other.

Amide Bond Formation Approaches

A common and robust strategy for linking heterocyclic systems is through the formation of an amide bond. This approach involves the coupling of a thiazole derivative containing a carboxylic acid (or its activated form, like an acyl chloride) with an oxazole derivative bearing an amino group, or the reverse combination.

For instance, a 2-aminothiazole precursor can be coupled with an oxazole-5-carboxylic acid. mdpi.com This reaction is typically mediated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form a stable amide linkage. mdpi.com This creates a molecule where the two heterocyclic rings are joined by an amide bridge, which can be the final product or an intermediate for further transformations. This method is highly valuable due to the wide availability of coupling reagents and the generally high yields of the reaction.

Cyclization Reactions in Bis-Heterocyclic Synthesis

An alternative and highly efficient strategy involves building one of the heterocyclic rings onto a precursor that already contains the other. This avoids a separate coupling step and often proceeds through a cyclocondensation or cyclodehydration reaction.

One such pathway involves starting with a precursor that contains a thiazole nucleus and then constructing the oxazole ring. For example, a 2-thiazolyl-substituted α-bromoketone can be reacted with a primary amide. This reaction follows the general principle of oxazole synthesis from α-haloketones, where the pre-existing thiazole acts as a substituent on the ketone.

Conversely, the thiazole ring can be formed from a precursor already bearing an oxazole ring. A common method is a variation of the Hantzsch synthesis. chemhelpasap.comresearchgate.net In this approach, an α-haloketone that is substituted with an oxazole ring at the appropriate position is reacted with thiourea or a thioamide. For example, reacting an oxazole precursor bearing an amide group with phosphorus pentasulfide can generate a thioamide in situ, which then undergoes cyclization to form the linked thiazole ring. A specific example involves reacting a urea-derived precursor with 4-phenyl phenacyl bromide to form an oxazole, while a thiourea-derived precursor reacts under similar conditions to form a thiazole. This demonstrates how the choice of cyclizing agent (containing oxygen for oxazole or sulfur for thiazole) can be used to build the desired heterocycle onto a common starting framework.

Mechanistic Investigations of Synthetic Transformations

The synthetic transformations used to create thiazolyl-oxazoles are based on well-understood reaction mechanisms.

The Robinson-Gabriel synthesis of the oxazole ring proceeds via the cyclization and dehydration of an α-acylamino ketone. acs.org The mechanism, confirmed by oxygen-18 labeling studies, involves the initial protonation of the ketone's carbonyl oxygen by a strong acid. acs.org This is followed by the nucleophilic attack of the amide's carbonyl oxygen onto the activated ketone's carbonyl carbon. acs.org The resulting intermediate then undergoes dehydration to yield the aromatic oxazole ring. acs.org The key finding from isotopic labeling is that the oxygen atom from the amide is incorporated into the oxazole ring, while the oxygen from the ketone is eliminated as water. acs.org

The Hantzsch thiazole synthesis also follows a well-defined pathway. The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide (or thiourea) on the α-carbon of the α-haloketone, displacing the halide in an SN2 reaction. youtube.comchemhelpasap.com This forms an S-alkylated intermediate. The nitrogen atom of this intermediate then acts as a nucleophile, attacking the carbonyl carbon of the original ketone to form a five-membered ring. chemhelpasap.com A subsequent dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic thiazole ring. chemhelpasap.com

These established mechanisms provide a predictable framework for designing synthetic routes to complex bis-heterocyclic molecules like this compound and its derivatives.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound derivatives via cross-coupling reactions is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, and temperature, as well as the nature of the functional groups on the coupling partners.

Catalyst and Ligand Selection: Palladium-based catalysts are the cornerstone of Suzuki and Stille couplings. The choice of the palladium source [e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂] and the associated ligands can significantly influence reaction efficiency. For instance, in Suzuki-Miyaura couplings, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can stabilize the palladium catalyst and facilitate the catalytic cycle. The optimization of the catalyst system often involves screening a variety of palladium-ligand combinations to find the most effective one for the specific substrates.

Solvent and Base: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A wide range of solvents can be employed, from polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) to ethereal solvents like 1,4-dioxane. The choice of base in Suzuki-Miyaura reactions is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base often depends on the reactivity of the boronic acid or ester and the halide.

Temperature and Reaction Time: The reaction temperature is a key parameter to control. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the reactants or the catalyst, resulting in lower yields. Microwave irradiation has emerged as a valuable tool for significantly reducing reaction times, often from hours to minutes, while also improving yields by providing rapid and uniform heating. rsc.org

Substrate Functionalization: For a Suzuki-Miyaura coupling to form the this compound core, one precursor would need to be a boronic acid or ester derivative and the other a halide or triflate. For example, the reaction could involve 2-(dihydroxyboryl)-1,3-thiazole and 5-bromo-1,3-oxazole. Conversely, a Stille coupling would typically involve a 2-(trialkylstannyl)-1,3-thiazole and a 5-halo-1,3-oxazole. The stability and reactivity of these functionalized precursors are key to a successful coupling.

The following interactive table summarizes the optimization of key parameters for a hypothetical Suzuki-Miyaura cross-coupling reaction to synthesize a this compound derivative.

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Significant variation in yield and by-product formation. | Pd(PPh₃)₄ often provides good to excellent yields. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases can sometimes lead to side reactions. | K₂CO₃ is often a good starting point, with Cs₂CO₃ being effective for less reactive substrates. |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile/H₂O | Solvent polarity and aprotic nature can influence reaction rates. | A mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often effective. |

| Temperature | 80 °C, 100 °C, 120 °C (Conventional Heating) | Higher temperatures generally increase reaction rates but can lead to degradation. | 100 °C is a common starting point. |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can drastically reduce reaction times and improve yields. | Microwave heating at a controlled temperature (e.g., 120 °C for 15-30 min). |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound derivatives, several green strategies can be implemented, particularly in the framework of cross-coupling reactions.

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The development of water-soluble catalysts and ligands has enabled Suzuki-Miyaura cross-coupling reactions to be performed in aqueous media, often with the aid of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). rsc.org Other green solvents that could be explored include ionic liquids and deep eutectic solvents. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a cornerstone of green chemistry due to its remarkable energy efficiency. By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. rsc.org This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products.

Catalyst Recyclability: The development of heterogeneous catalysts is a key area of green chemistry. Supporting the palladium catalyst on a solid matrix, such as magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture using an external magnet and subsequent reuse in multiple reaction cycles. rsc.org This not only reduces the cost associated with expensive palladium catalysts but also minimizes the contamination of the final product with heavy metals.

Atom Economy: One-pot and multicomponent reactions are highly desirable from a green chemistry perspective as they improve atom economy and reduce waste by minimizing purification steps of intermediate compounds. While a direct one-pot synthesis for this compound is not yet established, the development of such a process, perhaps involving a tandem reaction sequence, would be a significant advancement in the green synthesis of this scaffold.

The following interactive table outlines green chemistry approaches applicable to the synthesis of this compound derivatives.

| Green Chemistry Principle | Approach | Advantages |

| Prevention | One-pot synthesis or multicomponent reactions. | Reduces waste by eliminating the need to isolate and purify intermediates. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimizes the generation of by-products. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. nih.govrsc.org | Reduces environmental impact and improves safety. |

| Design for Energy Efficiency | Application of microwave irradiation. rsc.org | Significantly reduces reaction times and energy consumption. |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Pd on magnetic nanoparticles). rsc.org | Facilitates catalyst recovery and reuse, reducing cost and metal contamination. |

Spectroscopic and Analytical Characterization of 5 1,3 Thiazol 2 Yl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 5-(1,3-thiazol-2-yl)-1,3-oxazole scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms, enabling the precise mapping of the molecular structure. mdpi.com

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For this compound and its derivatives, the chemical shifts (δ) of the protons on the thiazole (B1198619) and oxazole (B20620) rings are characteristic. The protons on the oxazole ring typically appear at distinct chemical shifts. thepharmajournal.com For instance, the parent oxazole molecule shows resonances between 7.00 and 8.00 ppm. thepharmajournal.com Substituents on the rings can cause these shifts to vary by up to 1 ppm. thepharmajournal.com

In derivatives of this compound, the coupling patterns between adjacent protons provide valuable information about their relative positions. For example, in a study of 3-aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives, which share a similar thiazole core, the proton on the C5 position of the thiazole ring appears as a singlet. arkat-usa.org This is consistent with its isolation from other protons. Aromatic protons on substituted rings typically appear as multiplets in the downfield region of the spectrum. arkat-usa.org

Detailed ¹H NMR data for various thiazole and oxazole derivatives have been reported. For example, in the ¹H NMR spectrum of 3-phenyl-5-[(2-phenylthiazol-4-yl)methyl]-1,2,4-oxadiazole, the thiazole C5-H proton resonates at 7.27 ppm as a singlet. arkat-usa.org In another example, the ¹H-NMR spectrum of 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid shows a singlet at 6.96 ppm for the S–C=CH proton of the thiazole ring. nih.gov

Table 1: Representative ¹H NMR Data for Thiazole and Oxazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiazole | CDCl₃ | H-2 | 8.890 | s | - |

| H-5 | 7.993 | d | 3.15 | ||

| H-4 | 7.435 | d | 3.15 | ||

| 5-(3-chlorophenyl)-3-phenylisoxazole | CDCl₃ | Isoxazole-H | 6.84 | s | - |

| 5-(naphthalen-2-yl)-3-phenylisoxazole | CDCl₃ | Isoxazole-H | 6.95 | s | - |

| 3-phenyl-5-[(2-phenylthiazol-4-yl)methyl]-1,2,4-oxadiazole | CDCl₃ | Thiazole-C5 H | 7.27 | s | - |

| 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | - | S–C=CH | 6.96 | s | - |

This table presents a selection of reported ¹H NMR data for related heterocyclic compounds to illustrate typical chemical shifts.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the thiazole and oxazole rings are indicative of their electronic environment. The parent oxazole displays characteristic aromatic resonances in its ¹³C NMR spectrum. thepharmajournal.com

For derivatives, the carbon atoms of the thiazole and oxazole rings exhibit distinct signals. In the case of 5-(naphthalen-2-yl)-3-phenylisoxazole, the isoxazole (B147169) ring carbons C4 and C5 resonate at δ 97.8 and 170.4 ppm, respectively. rsc.org Similarly, for 5-(3-chlorophenyl)-3-phenylisoxazole, these carbons appear at δ 98.2 and 168.9 ppm. rsc.org In a series of 3-aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives, the thiazole C2, C4, and C5 carbons were observed in the ranges of 176.6-176.9 ppm, ~148.8 ppm, and ~116.4 ppm, respectively. arkat-usa.org

Table 2: Representative ¹³C NMR Data for Thiazole and Oxazole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 5-(naphthalen-2-yl)-3-phenylisoxazole | CDCl₃ | Isoxazole-C4 | 97.8 |

| Isoxazole-C5 | 170.4 | ||

| 5-(3-chlorophenyl)-3-phenylisoxazole | CDCl₃ | Isoxazole-C4 | 98.2 |

| Isoxazole-C5 | 168.9 | ||

| 3-phenyl-5-[(2-phenylthiazol-4-yl)methyl]-1,2,4-oxadiazole | CDCl₃ | Thiazole-C2 | 176.9 |

| Thiazole-C4 | 148.8 | ||

| Thiazole-C5 | 116.4 | ||

| 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | - | Thiazole C-S | 100.9 |

| Thiazole S-C=CH | 138.1 | ||

| Thiazole C=N | 168.2 |

This table presents a selection of reported ¹³C NMR data for related heterocyclic compounds to illustrate typical chemical shifts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound and its derivatives, these techniques can confirm the presence of the thiazole and oxazole rings and any substituents.

The IR spectrum of the parent oxazole shows characteristic ring stretching absorptions at 1537, 1498, and 1326 cm⁻¹. thepharmajournal.com Other significant bands include C-H in-plane deformation at 1257 cm⁻¹, ring breathing at 1143 and 1080 cm⁻¹, and another band at 1045 cm⁻¹. thepharmajournal.com For thiazole-containing compounds, characteristic IR bands are also observed. In a study of thiazole-tethered 1,2,4-oxadiazole (B8745197) derivatives, the compounds were characterized by IR spectroscopy, among other techniques. arkat-usa.org

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the Raman spectrum of liquid 1,2,5-oxadiazole has been obtained and used for vibrational assignment. capes.gov.br

Table 3: Characteristic IR Absorption Bands for Oxazole

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1537 | Ring Stretch |

| 1498 | Ring Stretch |

| 1326 | Ring Stretch |

| 1257 | C-H in-plane deformation |

| 1143 | Ring Breathing |

| 1080 | Ring Breathing |

| 1045 | - |

This table is based on data for the parent oxazole molecule. thepharmajournal.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For derivatives of this compound, mass spectrometry is used to confirm the molecular formula. For example, in the synthesis of 3-aryl-5-{[2-(aryl)thiazol-4-yl]methyl}-1,2,4-oxadiazoles, HRMS was used to confirm the calculated mass of the synthesized compounds. arkat-usa.org Similarly, HRMS has been employed in the characterization of 5-cycloaminyl-1,2-oxazole derivatives. beilstein-journals.org The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure by showing how the molecule breaks apart.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) in a UV-Vis spectrum are dependent on the electronic structure of the compound, and the substitution pattern on the heterocyclic rings can significantly influence these values. thepharmajournal.com

For oxazole derivatives, the λ_max is highly dependent on the substituents. thepharmajournal.com In a study of new oxazole derivative dyes, the absorption maxima were found in the range of 355-495 nm. globalresearchonline.net The electronic properties of thiazole derivatives have also been investigated using UV-Vis spectroscopy, with some compounds exhibiting halochromism (color change upon change in pH). researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purification of synthesized compounds, as well as for assessing their purity. Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions and to get a preliminary indication of purity. chemmethod.com

For the purification of this compound and its derivatives, column chromatography is a standard method. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.

High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative purposes. Chiral HPLC can be used to separate enantiomers of chiral derivatives. beilstein-journals.org Gas chromatography (GC) can also be employed for the separation of volatile derivatives, such as oxazolin-5-one derivatives of amino acids. nih.gov

Computational and Theoretical Studies on 5 1,3 Thiazol 2 Yl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-(1,3-Thiazol-2-yl)-1,3-oxazole at the atomic and electronic levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and properties of molecules. For thiazole (B1198619) and oxazole (B20620) derivatives, DFT calculations have been instrumental in determining optimized molecular geometries, electronic properties, and reactivity. Studies on related polythiophenes containing benzo[d]thiazole and benzo[d]oxazole have utilized DFT to understand structural features and band gaps. nih.gov For instance, DFT calculations on N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine using the B3LYP functional with a 6–311++G (d, p) basis set have been performed to analyze the optimized molecular geometry and the HOMO-LUMO energy gap. irjweb.com Such calculations provide insights into the molecule's kinetic stability and reactivity. irjweb.com The structural parameters, including bond lengths and angles of the oxazole ring, have been determined, showing good agreement with experimental data where available. irjweb.com

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been applied to study the conformational properties of oxazole and thiazole-containing peptide mimetics. nih.gov These calculations, performed at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels of theory with basis sets like 6-31G*, provide accurate descriptions of the electronic structure and rotational profiles of the bonds connecting the heterocyclic rings. nih.gov These studies are crucial for developing and refining molecular mechanics force fields, such as AMBER, by providing high-quality data for parameterization. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.

Docking studies on various thiazole derivatives have been conducted to investigate their potential as inhibitors of specific biological targets. For example, newly synthesized thiazole derivatives have been docked into the active site of GlcN-6-P synthase to explore their antibacterial potential, with some compounds showing favorable binding energies. bohrium.com Similarly, molecular docking has been employed to study the binding interactions of thiazole derivatives with tubulin, a key target in cancer therapy. researchgate.netnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues, which are essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively reported, QSAR studies on related thiazole and oxazole derivatives provide a framework for such analysis.

For instance, 3D-QSAR analysis using the comparative molecular field analysis (CoMFA) method has been performed on benzoxazole (B165842) and oxazolo(4,5-b)pyridine derivatives to understand their activity as topoisomerase II inhibitors. nih.gov These models correlate the steric and electrostatic fields of the molecules with their biological activity, providing insights into the structural requirements for enhanced potency. nih.gov Similarly, classification QSAR models have been developed for 1,3-oxazolylphosphonium derivatives to predict their anti-Candida activity, demonstrating high predictive power. nih.gov Such models are valuable tools for the virtual screening and design of new, more potent analogues. dmed.org.uanih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules over time. These methods provide a deeper understanding of the flexibility and interactions of molecules in a biological environment.

MD simulations have been used to study the stability of ligand-receptor complexes involving benzoxazole derivatives. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding poses obtained from molecular docking. nih.gov Conformational analysis, often performed in conjunction with quantum chemical calculations, helps to identify the low-energy conformations of a molecule, which are likely to be the biologically active ones.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

For various oxazolone (B7731731) derivatives, DFT calculations have been used to predict their electronic absorption spectra (UV-Vis). researchgate.net The calculated excitation energies and oscillator strengths often show good agreement with experimental data, helping to assign the observed spectral bands to specific electronic transitions. researchgate.net Furthermore, computational methods can predict other spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for structure elucidation. nih.gov For instance, the vibrational frequencies and chemical shifts of related heterocyclic compounds have been calculated and compared with experimental values to confirm their structures.

Structure Activity Relationship Sar Studies of 5 1,3 Thiazol 2 Yl 1,3 Oxazole Derivatives

Impact of Substituent Modifications on Molecular Activity

The biological activity of 5-(1,3-thiazol-2-yl)-1,3-oxazole derivatives is profoundly influenced by the nature and position of substituents on both the thiazole (B1198619) and oxazole (B20620) rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Research has shown that the introduction of sulfur-containing moieties, such as carbothioamides, can significantly enhance the antiproliferative properties of these compounds. nih.govnih.gov For instance, the conversion of oxazole-2-carboxamides to their corresponding carbothioamides has been found to increase cytotoxic activity. nih.gov This suggests that the presence of a sulfur atom, in this position, is a key determinant for improved biological response.

Halogenation, particularly the introduction of a chlorine atom at the 5-position of an associated indole (B1671886) ring, has also been demonstrated to improve both the potency and cancer cell selectivity of thiazolyl-oxazole analogs. nih.govnih.gov In a separate study on (azolylphenyl)oxazolidinones, it was observed that while various azole moieties could be used to replace the morpholine (B109124) ring of linezolid, the nature of the substituent on the azole ring was critical for activity. nih.gov Specifically, aldehyde, aldoxime, and cyano groups led to a dramatic improvement in antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, the introduction of amide, ester, amino, hydroxy, alkoxy, and alkyl substituents resulted in either no improvement or a loss of antibacterial activity. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of thiazolyl-oxazole and related derivatives:

| Substituent/Modification | Position | Effect on Activity | Biological Activity Tested | Reference |

| Carbothioamide (C=S) | Oxazole-2-carboxamide | Increased | Antiproliferative | nih.govnih.gov |

| Chlorine (Cl) | Indole ring (position 5) | Increased potency and selectivity | Antiproliferative | nih.govnih.gov |

| Aldehyde (-CHO) | Azole ring | Dramatic improvement | Antibacterial | nih.gov |

| Aldoxime (-CH=NOH) | Azole ring | Dramatic improvement | Antibacterial | nih.gov |

| Cyano (-CN) | Azole ring | Dramatic improvement | Antibacterial | nih.gov |

| Amide, Ester, Amino, Hydroxy, Alkoxy, Alkyl | Azole ring | No improvement or loss of activity | Antibacterial | nih.gov |

Regioselectivity and Positional Isomerism Effects on Biological Activity

The spatial arrangement of the thiazole and oxazole rings, as well as the attachment points of various substituents, plays a pivotal role in determining the biological efficacy of these compounds. This regioselectivity and positional isomerism can significantly impact how the molecule fits into the binding site of a biological target.

In the context of disubstituted derivatives, the positions of the substituents on the heterocyclic rings are crucial. For example, in a series of 2,4-disubstituted oxazoles and thiazoles, it was found that substituents such as 2-alkyl and heteroaryl at the second position, and chloro and bromo at the fourth position of an aryl moiety, significantly influenced antibacterial activity. researchgate.net Furthermore, the replacement of the oxazole ring with a thiazole ring in these 2,4-disubstituted systems also had a notable impact on their antibacterial profile, suggesting that the nature of the heterocycle itself is a key determinant of activity. researchgate.net

While direct comparative studies on the biological activity of different linkage isomers of this compound (e.g., 2,4'- vs. 2,5'-linkage) are not extensively detailed in the provided search results, the synthesis of various 2,4,5-trisubstituted oxazole derivatives has been reported, with some compounds displaying good antiproliferative activity. nih.gov This indicates that substitution at the 5-position of the oxazole ring is a viable strategy for modulating biological effects.

The table below illustrates the influence of regiochemistry on the activity of thiazolyl-oxazole and related systems:

| Structural Feature | Observation | Impact on Biological Activity | Reference |

| Sequential Heterocycles | Longer sequences (five rings) are more active than shorter sequences (one or two rings). | Increased cytotoxicity | nih.gov |

| 2,4-Disubstitution Pattern | Substituents at the 2- and 4-positions of the heterocyclic rings influence activity. | Modulated antibacterial activity | researchgate.net |

| 2,4,5-Trisubstitution of Oxazole | Certain derivatives with this substitution pattern show good activity. | Antiproliferative activity | nih.gov |

Bioisosteric Replacements and Their Effects on SAR

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound derivatives, the bioisosteric replacement of the thiazole or oxazole ring, or of various substituents, has been explored to fine-tune their biological activities.

The replacement of an oxazole ring with a thiazole ring is a common bioisosteric modification. nih.govrsc.org Thiazoles are generally considered to be less flexible than oxazoles, which can impact how the molecule binds to its target. nih.gov Furthermore, the sulfur atom in the thiazole ring can participate in different non-covalent interactions compared to the oxygen atom in the oxazole ring, potentially leading to altered biological activity. researchgate.net For instance, in one study, the replacement of an oxazole with a thiazole, in conjunction with other modifications, led to enhanced antiproliferative properties. nih.gov

Bioisosteric replacement is not limited to the core heterocyclic rings. In a study of thiazole-2-carboxamides, a 1,3,4-oxadiazole (B1194373) was successfully used as a bioisosteric replacement for an amide group, leading to new RORγt inverse agonists with improved aqueous solubility and pharmacokinetic parameters. nih.gov This demonstrates that replacing specific linkers or functional groups within the broader scaffold can lead to compounds with more favorable drug-like properties.

The following table provides examples of bioisosteric replacements and their observed effects:

| Original Group | Bioisosteric Replacement | Effect on Properties/Activity | Compound Class | Reference |

| Oxazole | Thiazole | Enhanced antiproliferative activity | Indole derivatives | nih.gov |

| Oxazole | Thiazole | Altered molecular flexibility | Multi-heterocyclic fragments | nih.gov |

| Amide | 1,3,4-Oxadiazole | Improved solubility and pharmacokinetics | Thiazole-2-carboxamides | nih.gov |

Pharmacological and Biological Activity Profiling of 5 1,3 Thiazol 2 Yl 1,3 Oxazole in Vitro Studies

Antimicrobial Activity

Derivatives of the 5-(1,3-Thiazol-2-yl)-1,3-oxazole core have demonstrated notable antimicrobial effects in various in vitro studies. The presence of both the thiazole (B1198619) and oxazole (B20620) rings appears to be a key contributor to their biological action, with various substitutions on these rings modulating the potency and spectrum of activity. nih.govjchemrev.comijsred.com

The antibacterial potential of thiazole and oxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.govmedicopublication.com Studies have consistently shown that these compounds can exhibit significant inhibitory effects. For instance, a series of novel thiazole derivatives demonstrated promising antibacterial activity against various pathogens in an agar (B569324) diffusion method. biointerfaceresearch.com Similarly, other research has highlighted the potent antibacterial action of thiazole-containing compounds against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netbiointerfaceresearch.com

The introduction of specific functional groups to the core structure has been shown to enhance antibacterial efficacy. For example, some studies have reported that derivatives containing electron-withdrawing groups, such as nitro groups, exhibit potent antibacterial activity. biointerfaceresearch.com The antibacterial data for a series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] and N-[5-(nitrophenyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives revealed that the nitroimidazole derivatives displayed significant activity against tested Gram-positive bacteria. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Nitroimidazole derivatives (5a-c) | Gram-positive bacteria | MIC = 0.008-0.03 µg/ml | nih.gov |

| Compound 5a (ciprofloxacin derivative) | Staphylococcus aureus, Staphylococcus epidermidis | MIC = 0.008 µg/ml | nih.gov |

| 4-methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole (4a-v) | Various bacteria | MIC range of 2.1-26.8 μg/mL | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. nih.govjchemrev.comijsred.comnih.gov Research has shown that these compounds can be effective against various fungal species, including Candida albicans and Aspergillus niger. researchgate.netnih.gov

The structural features influencing antifungal activity have been a subject of study. For example, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable to or even higher than the standard drug nystatin. nih.gov The antifungal activity of some thiazole and oxadiazole derivatives has also been reported, with some compounds showing moderate to good activity against the tested fungi. researchgate.net

| Compound/Derivative | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Candida albicans | MIC = 0.008–7.81 µg/mL | nih.gov |

| p-t derivative | Candida albicans, Aspergillus flavus, Aspergillus fumigates, Trichophyton rubrum | Higher activity than standard | nih.gov |

| p-hp and p-as derivatives | Candida albicans, Aspergillus flavus, Aspergillus fumigates, Trichophyton rubrum | Considerable activity | nih.gov |

The antimicrobial action of thiazole derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, sulfathiazole, a thiazole derivative, is known to inhibit the synthesis of the vitamin B complex necessary for bacterial growth. jchemrev.com Another mechanism involves the inhibition of cell wall synthesis, as seen with some cephalosporins containing a thiazole ring. jchemrev.com

Studies on thiazole derivatives containing a cyclopropane system suggest that their antifungal mechanism may involve disruption of the fungal cell wall structure and/or the cell membrane. nih.gov Furthermore, some thiazole derivatives have been shown to simultaneously inhibit two intracellular targets, GyrB and ParE, in bacteria, leading to a low frequency of resistance. nih.gov

Anticancer Activity (In Vitro Cytotoxicity and Cellular Assays)

The this compound scaffold has emerged as a promising template for the development of novel anticancer agents. mdpi.comresearchgate.netresearchgate.net In vitro studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines in vitro. nih.govosti.gov For example, a series of 5-(2′-indolyl)thiazoles exhibited encouraging anticancer activity and selectivity towards particular cell lines, with IC50 values ranging from 10–30 μM. nih.gov The antiproliferative activity is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability. researchgate.net

Structure-activity relationship studies have revealed that modifications to the core structure can significantly impact cytotoxic potency. For instance, the presence of a chlorine substituent at position 5 of an indole (B1671886) ring coupled with a thiazole was found to improve both the potency and cancer selectivity of the compounds. nih.gov Similarly, a study on novel 1,3-thiazole derivatives showed that compound 4 exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 5.73 and 12.15 µM, respectively. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-(2′-indolyl)thiazoles (2d–f, 2h) | Breast (BT-474, MCF-7, MDA-MB-231, MDA-MB-157), Colon (HTC-116) | 10–30 μM | nih.gov |

| Compound 4 (1,3-thiazole derivative) | MCF-7 (Breast) | 5.73 µM | mdpi.com |

| Compound 4 (1,3-thiazole derivative) | MDA-MB-231 (Breast) | 12.15 µM | mdpi.com |

| Compound 5b (1,3-thiazole incorporated phthalimide) | MCF-7 (Breast) | 0.2±0.01 µM | nih.gov |

| Compound 5k (1,3-thiazole incorporated phthalimide) | MDA-MB-468 (Breast) | 0.6±0.04 µM | nih.gov |

| Compound 5g (1,3-thiazole incorporated phthalimide) | PC-12 (Pheochromocytoma) | 0.43±0.06 µM | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Several studies have provided evidence for the pro-apoptotic activity of these compounds in various cancer cell lines. nih.govjcancer.org

The induction of apoptosis is often confirmed through various cellular assays. For instance, the Annexin V-FITC assay can be used to detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.govnih.gov Studies have shown that treatment with certain thiazole derivatives leads to an increase in the percentage of apoptotic cells in a concentration-dependent manner. nih.gov Furthermore, the activation of caspases, which are key executioner proteins in the apoptotic pathway, is another hallmark of apoptosis. An increase in the levels of caspase-3, a key executioner caspase, has been observed in cancer cells treated with thiazole-based compounds. nih.govnih.gov For instance, some benzoxazole (B165842) and thiazole based derivatives were shown to increase caspase-3 levels by 3 to 8 fold in HCT-116 cells. nih.gov

Molecular Targets in Cancer Pathways (e.g., Kinase Inhibition, Tubulin Polymerization)

Derivatives of the this compound scaffold have shown significant potential as anticancer agents by targeting key components of cancer cell proliferation and survival. researchgate.netnih.gov These mechanisms primarily involve the inhibition of kinases and the disruption of tubulin polymerization. nih.govnih.govnih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govnih.gov Thiazole-containing compounds have been identified as potent inhibitors of various kinases involved in cancer progression. For instance, derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are central to cell growth, proliferation, and survival. nih.gov The 1,3-thiazole scaffold is a key feature in several selective anticancer drugs that function through kinase inhibition. nih.gov Studies have also explored the potential of 1,3-thiazole derivatives to inhibit casein kinase II (CK2), a serine/threonine kinase implicated in multiple cancer types by promoting cell survival and inhibiting tumor suppressor genes. nih.gov Furthermore, the glycogen (B147801) synthase kinase 3β (GSK-3β) isoform, which plays a role in regulating nuclear factor (NF) κB activity, has been identified as a target for thiazole-based compounds. nih.gov

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Several thiazole derivatives have demonstrated potent tubulin polymerization inhibitory activity. nih.govnih.govjohnshopkins.edu These compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.gov For example, a novel series of thiazole-naphthalene derivatives exhibited significant inhibition of tubulin polymerization, with one compound, 5b, showing an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (IC50 = 9.1 µM). nih.gov Another study on 2,4-disubstituted thiazole derivatives identified compounds that remarkably inhibited tubulin polymerization, with IC50 values as low as 2.00 ± 0.12 μM. nih.govresearchgate.net

In Vitro Anticancer Activity of Thiazole Derivatives

| Compound | Target | Activity (IC50) | Cancer Cell Line |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | Tubulin Polymerization | 3.3 µM | MCF-7 (Breast) |

| 2,4-disubstituted thiazole derivative (7c) | Tubulin Polymerization | 2.00 ± 0.12 μM | Not specified |

| 1,3-thiazole-5-carboxylic acid derivative (33) | Casein Kinase II (CK2) | 0.4 µM | Not specified |

Anti-inflammatory Activity (In Vitro Mechanistic Studies)

The anti-inflammatory potential of thiazole and oxazole derivatives has been investigated through in vitro mechanistic studies, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov

Several studies have demonstrated the ability of these heterocyclic compounds to inhibit both COX-1 and COX-2 isoforms. nih.govnih.gov For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives showed inhibitory activity against both COX isoenzymes, with all tested compounds inhibiting COX-2 more effectively than the reference drug, Meloxicam. nih.gov Similarly, novel 2-thio-diarylimidazoles, which contain a thiazole moiety, were found to inhibit both COX-1 and COX-2. nih.gov Some thiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade. nih.gov One such compound exhibited potent COX-2 inhibition with an IC50 of 70 nM and a high selectivity index. nih.gov The anti-inflammatory activity of these compounds is further supported by their ability to stabilize human red blood cell membranes, a common in vitro model for assessing anti-inflammatory potential. researchgate.net

Antidiabetic Activity (Enzyme Inhibition Assays, e.g., Alpha-Amylase)

The search for effective antidiabetic agents has led to the exploration of various heterocyclic compounds, including those with oxazole and thiazole cores. nih.govnih.govresearchgate.net A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.gov

In vitro enzyme inhibition assays have shown that derivatives of these heterocyclic systems can effectively inhibit these enzymes. For example, a series of 1,3,4-oxadiazole derivatives demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov One hydroxylated derivative, in particular, exhibited strong α-glucosidase inhibition with an IC50 value of 12.27±0.41 µg/ml, comparable to the standard drug miglitol. nih.gov Another aryl derivative from the same series showed potent α-amylase inhibition, nearly as effective as the control drug acarbose. nih.gov Similarly, newly synthesized benzoxazole derivatives have also been evaluated for their anti-diabetic properties through α-amylase and α-glucosidase assays, with some compounds showing potent activity. researchgate.net

In Vitro Antidiabetic Activity of Oxadiazole Derivatives

| Compound Series | Enzyme Target | Most Active Compound | Activity (IC50) | Standard |

|---|---|---|---|---|

| 2-thione-1,3,4-oxadiazole derivatives | α-Amylase | 5g | 13.09±0.06 µg/ml | Acarbose (12.20±0.78 µg/ml) |

| α-Glucosidase | 5a | 12.27±0.41 µg/ml | Miglitol (11.47±0.02 µg/ml) |

Antiviral Activity (In Vitro Assays, e.g., DNA replication inhibition)

The broad biological spectrum of thiazole and oxazole derivatives extends to antiviral activity. nih.govnih.gov In vitro studies have demonstrated their potential to inhibit the replication of various viruses.

For example, a series of oxazole and thiazole derivatives were identified as potential inhibitors of human cytomegalovirus (HCMV). nih.gov Several of these compounds demonstrated high activity against the normal HCMV strain AD169 in primary screening assays. nih.gov In another study, new oxazoline (B21484) derivatives were identified as potent inhibitors of poliovirus. nih.gov Time-of-addition experiments suggested that some of these compounds act at an early stage of viral replication, while others are active throughout the replication cycle. nih.gov Furthermore, novel 1,3-oxazole derivatives have been investigated for their activity against human papillomavirus (HPV), with in vitro assays focusing on the inhibition of viral DNA replication. thieme-connect.com

Enzyme Inhibitory Mechanisms (General)

The diverse pharmacological activities of this compound and its derivatives are rooted in their ability to inhibit a variety of enzymes. nih.govresearchgate.netnih.govbrc.hu The specific mechanisms of inhibition are often elucidated through a combination of in vitro enzyme assays and in silico molecular docking studies.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs. nih.govresearchgate.netbrc.hu This enzyme is essential for maintaining the negative supercoiling of the bacterial chromosome. nih.gov Thiazole-containing compounds have emerged as promising inhibitors of DNA gyrase. nih.govresearchgate.netals-journal.com

Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been designed and synthesized as potent DNA gyrase inhibitors, with some showing IC50 values in the nanomolar range against DNA gyrase from Staphylococcus aureus and Escherichia coli. researchgate.netbrc.hu The introduction of specific groups, such as oxalyl, malonyl, or succinyl, has been shown to enhance the inhibitory activity against E. coli DNA gyrase, likely due to increased interaction with key amino acid residues like Arg136 in the enzyme's active site. nih.gov Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more potent analogs. als-journal.comals-journal.com

FtsZ Protein Inhibition

The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division by forming the Z-ring at the division site. nih.gov This makes FtsZ an attractive target for the development of new antibacterial agents.

A thiazole orange derivative has been discovered to exhibit potent antibacterial activity by targeting FtsZ. nih.gov In vitro studies have shown that this compound disrupts the dynamic assembly of the FtsZ protein and the formation of the Z-ring by stimulating FtsZ polymerization. nih.gov Importantly, this compound shows no activity on mammalian tubulin polymerization, indicating a degree of selectivity for the bacterial protein. nih.gov

Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. While direct data on this compound is lacking, studies on other heterocyclic compounds containing oxadiazole, a related five-membered ring system, have demonstrated notable cholinesterase inhibitory activity.

For instance, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Several of these compounds exhibited inhibitory potential, with IC50 values in the micromolar range. nih.gov The structure-activity relationship (SAR) studies indicated that the nature of the substitution on the aromatic moiety significantly influenced the inhibitory capacity against both enzymes. nih.gov

Table 1: Cholinesterase Inhibition by 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 6q | 11.73 ± 0.49 | 21.83 ± 0.39 |

| 6p | 14.28 ± 0.62 | 25.16 ± 0.51 |

| 6k | 19.81 ± 0.75 | 31.77 ± 0.68 |

| 6o | 23.45 ± 0.38 | 35.29 ± 0.27 |

| 6l | 27.36 ± 0.29 | 39.43 ± 0.44 |

Data sourced from a study on 1,3,4-oxadiazole-2-thiol derivatives, not this compound. nih.gov

These findings suggest that the heterocyclic core can serve as a scaffold for the design of cholinesterase inhibitors. The presence of the thiazole and oxazole rings in this compound indicates a potential for similar interactions with the active sites of cholinesterase enzymes, although this requires experimental validation.

Other Identified Enzyme Targets (e.g., JAK2 kinases, Mt-DprE1)

JAK2 Kinase Inhibition

Janus kinases (JAKs), particularly JAK2, are cytoplasmic tyrosine kinases that play a pivotal role in signal transduction pathways regulating cell proliferation and survival. nih.gov Dysregulation of JAK2 signaling is implicated in various cancers, making it a significant therapeutic target. nih.govresearchgate.net Thiazole derivatives have emerged as a promising class of JAK2 inhibitors. nih.govnih.gov

Research has shown that aromatic alkyl-amino analogs of thiazole can exhibit potent inhibitory activity against JAK2. nih.gov For example, a 4,5-dimethyl thiazole analog was found to inhibit JAK2 activity with an IC50 value in the nanomolar range. nih.gov Furthermore, modifications of the thiazole core have led to the development of effective JAK2 inhibitors, indicating that the thiazol-2-yl amine group can successfully act as a hinge-binding motif. nih.gov

Table 2: In Vitro JAK2 Inhibition by Thiazole Derivatives

| Compound Class/Derivative | Target | IC50 |

|---|---|---|

| Aromatic alkyl-amino analogs of thiazole | JAK2 | Varies |

| 4,5-dimethyl thiazole analog | JAK2 | 2.5 nM |

| Pyrazolo nicotinonitrile (AZ960) | JAK2 | < 3 nM |

Data from studies on various thiazole derivatives, not this compound. nih.govnih.gov

The established role of the thiazole moiety in binding to the ATP-binding site of JAK2 suggests that this compound could potentially exhibit similar inhibitory properties. The electronic and steric characteristics of the linked oxazole ring would likely modulate this activity.

Mt-DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. nih.govcuni.cz Inhibition of Mt-DprE1 is a validated strategy for the development of new anti-tubercular agents. nih.gov

While no direct studies link this compound to Mt-DprE1 inhibition, various heterocyclic compounds, including those with thiazole and oxadiazole scaffolds, have been investigated as inhibitors of this enzyme. cuni.czresearchgate.net For instance, S-substituted 1,3,4-oxadiazole-2-thiol derivatives have shown potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) in the low micromolar to nanomolar range. cuni.cz Their mechanism is believed to involve the disruption of mycobacterial cell wall biosynthesis through DprE1 inhibition. cuni.cz

Similarly, certain benzothiazolyl derivatives have been designed and evaluated as Mt-DprE1 inhibitors, with molecular docking studies suggesting interactions with key residues in the enzyme's active site. researchgate.net

Table 3: Anti-mycobacterial Activity of Heterocyclic Compounds Targeting DprE1

| Compound Class | Target Organism | MIC (µM) |

|---|---|---|

| S-substituted 1,3,4-oxadiazole-2-thiols | M. tuberculosis H37Rv | 0.03 - 0.06 |

| Nitroimidazole derivatives (Delamanid, Pretomanid) | M. tuberculosis | Potent |

| 8-nitrobenzothiazinones (Macozinone) | M. tuberculosis | 0.002 |

Data from studies on various heterocyclic compounds, not this compound. cuni.cz

Given that both thiazole and related oxadiazole structures are present in known Mt-DprE1 inhibitors, it is plausible that this compound could possess anti-mycobacterial properties via this mechanism. However, empirical testing is necessary to confirm such activity.

Advanced Applications and Future Research Directions

Integration into Multi-Drug Conjugates and Hybrid Systems

The modular nature of the thiazolyl-oxazole core makes it an attractive building block for the creation of multi-drug conjugates and hybrid molecules. This strategy aims to combine the therapeutic effects of multiple pharmacophores into a single chemical entity, potentially leading to synergistic activity, reduced drug resistance, and improved pharmacokinetic profiles.

Recent research has focused on the synthesis of hybrid molecules incorporating thiazole (B1198619) and other heterocyclic rings. For instance, thiazolyl-pyrazoline conjugates have been developed, uniting the thiazole pharmacophore with pyrazoline derivatives to create a unified bioactive scaffold with synergistic biological potentials. acs.org This approach highlights a versatile foundation for exploring novel therapeutic agents. acs.org Similarly, the design of hybrid azole-based conjugates, such as those combining tetrazole and thiadiazole moieties, has shown promise in yielding molecules with significant antimicrobial and antineoplastic activities. explorationpub.com These studies underscore the potential of integrating the 5-(1,3-thiazol-2-yl)-1,3-oxazole moiety into more complex systems to address multifaceted diseases.

The rationale behind creating such hybrids is often to target multiple pathways involved in a disease process. For example, in cancer therapy, one part of the hybrid molecule could inhibit a specific enzyme, while the other part could induce apoptosis or block cell proliferation through a different mechanism. This multi-pronged attack can be more effective than single-agent therapies.

Exploration of Novel Therapeutic Areas (Based on emerging in vitro data)

The inherent biological activity of the thiazole and oxazole (B20620) rings suggests that this compound and its derivatives could be active against a wide range of therapeutic targets. chemmethod.comresearchgate.net In vitro studies on related compounds have revealed a plethora of potential applications.

Anticancer Activity: Thiazole-containing compounds are being developed as inhibitors of various biological targets in cancer cells, including enzyme-linked receptors and proteins involved in the cell cycle. nih.gov They have demonstrated potent anticancer activity with potentially less toxicity. nih.gov Systematic reviews have identified numerous thiazole and oxazole derivatives with antiproliferative and antitumor activities. researchgate.net For example, certain thiazole derivatives based on a pyrazoline scaffold have been evaluated for their anticancer properties. researchgate.net

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Azole compounds, including thiazole and oxazole derivatives, are known for their broad-spectrum antimicrobial effects. nih.gov For instance, newly synthesized 1,3-oxazole and 1,3-thiazole derivatives have been tested for their biological activity against various microbes. chemmethod.com Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share structural similarities with the thiazolyl-oxazole core, have shown potential as antioxidant and antibacterial agents. nih.gov

Antiviral Activity: The five-membered heterocyclic rings of imidazole, oxazole, and thiazole are found in many compounds with antiviral properties. researchgate.net These scaffolds can interfere with viral replication and other critical processes. For example, thiazole derivatives have been investigated as potential inhibitors of coronaviruses. nih.gov Additionally, oxazole and thiazole derivatives have been designed and tested as potential antivirals against human cytomegalovirus. nih.gov

The following table summarizes the emerging therapeutic areas for thiazole-oxazole and related heterocyclic compounds based on in vitro data:

| Therapeutic Area | Target/Mechanism | Example Compound Class |

| Anticancer | Enzyme-linked receptor inhibition, microtubular inhibition | Thiazole-containing compounds nih.gov |

| Antiproliferative and antitumor activities | Thiazole and oxazole derivatives researchgate.net | |

| Antimicrobial | Broad-spectrum antibacterial and antifungal activity | 1,3-Oxazole and 1,3-thiazole derivatives chemmethod.com |

| Antioxidant and antibacterial agents | 2,5-disubstituted-1,3,4-oxadiazole derivatives nih.gov | |

| Antiviral | Inhibition of viral replication | Imidazole, oxazole, and thiazole hybrids researchgate.net |

| Inhibition of coronavirus proteases | Thiazolyl ketone-containing peptides nih.gov | |

| Inhibition of human cytomegalovirus | Sulfonylamide derivatives of oxazole nih.gov |

Rational Design Principles for Enhanced Bioactivity

The biological activity of thiazole-oxazole derivatives is highly dependent on their substitution patterns. chemmethod.com Rational design principles are therefore crucial for optimizing their therapeutic potential. Structure-activity relationship (SAR) studies are a cornerstone of this process, helping to identify which chemical modifications lead to enhanced bioactivity.

One key design principle involves the use of thiazole and oxazole rings as isosteric replacements for amide linkages. nih.gov This strategy can increase the rigidity of a molecule, which may alter its binding potency to a biological target. nih.gov By reducing the conformational flexibility around the amide bond, it is possible to lock the molecule into a more bioactive conformation.

Furthermore, the introduction of various substituents onto the thiazole and oxazole rings can modulate their electronic properties, lipophilicity, and steric profile, all of which can influence their interaction with biological macromolecules. For example, in the development of antimicrobial azole compounds, the replacement of an oxygen atom in an oxadiazoline ring with a sulfur atom to form a thiadiazoline led to significant changes in antimicrobial activity. nih.gov

The following table outlines some rational design principles for enhancing the bioactivity of thiazolyl-oxazole derivatives:

| Design Principle | Rationale | Potential Outcome |

| Isosteric Replacement | Replacing amide bonds with thiazole or oxazole rings to increase molecular rigidity. nih.gov | Enhanced binding potency and reduced mobility. nih.gov |

| Substitution Pattern Modification | Introducing different functional groups at various positions on the heterocyclic rings. chemmethod.com | Modulation of electronic properties, lipophilicity, and steric interactions to optimize target binding. |

| Heteroatom Variation | Replacing heteroatoms within the heterocyclic core (e.g., oxygen for sulfur). nih.gov | Altered chemical reactivity and biological activity. |

| Hybridization | Conjugating the thiazolyl-oxazole scaffold with other pharmacophores. acs.org | Synergistic therapeutic effects and novel mechanisms of action. |

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. researchgate.net The development of robust and efficient HTS assays is essential for identifying promising derivatives of this compound.

HTS assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. nih.gov These assays are typically performed in a miniaturized format, such as 96- or 384-well plates, and utilize automated liquid handling systems and sensitive detection methods like fluorescence or luminescence. acs.orgyoutube.com

For the discovery of novel bioactive derivatives of this compound, a variety of HTS assays could be developed. For example, in the search for new anticancer agents, a cell-based assay measuring the proliferation of cancer cell lines in the presence of the test compounds could be employed. nih.gov For antimicrobial drug discovery, an assay measuring the inhibition of bacterial or fungal growth would be appropriate.

The general workflow for developing and implementing an HTS campaign for derivatives of this compound would involve:

Target Identification: Selecting a specific biological target relevant to a disease of interest.

Assay Development: Designing and optimizing a robust and sensitive assay to measure the activity of compounds against the chosen target.

Library Screening: Testing a large and diverse library of this compound derivatives in the HTS assay.

Hit Identification and Validation: Identifying compounds that show significant activity in the primary screen ("hits") and confirming their activity through secondary assays.

Lead Optimization: Modifying the structure of the most promising hits to improve their potency, selectivity, and drug-like properties.

Application in Chemical Biology Tools

Beyond their potential as therapeutic agents, heterocyclic compounds like this compound can also serve as valuable chemical biology tools. These tools are used to probe and understand complex biological processes at the molecular level.

One potential application is in the development of chemical probes. A chemical probe is a small molecule that can selectively interact with a specific protein or other biomolecule, allowing researchers to study its function in living cells or organisms. For instance, oxadiazole-based heterocyclic compounds have been explored as chemical probes for live-cell imaging. researchgate.net By attaching a fluorescent tag to a this compound derivative that binds to a specific target, it may be possible to visualize the localization and dynamics of that target within a cell.

Furthermore, derivatives of this compound could be used in affinity chromatography to isolate and identify their binding partners from complex biological mixtures. This can be a powerful method for discovering new drug targets.

The development of such chemical biology tools requires a deep understanding of the structure-activity relationships of the thiazolyl-oxazole scaffold and the ability to synthesize derivatives with specific properties, such as high affinity, selectivity, and appropriate labeling for detection.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 5-(1,3-thiazol-2-yl)-1,3-oxazole, and how can reaction conditions be optimized?

The van Leusen oxazole synthesis is a widely used method for preparing substituted oxazoles. For this compound, the reaction typically involves:

- Step 1 : Condensation of a thiazole-containing aldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base .

- Step 2 : Work-up includes extraction with methyl tert-butyl ether, followed by purification via column chromatography.

Optimization Tips : - Adjust solvent polarity (e.g., methanol/water ratios) to improve yield.

- Use microwave-assisted synthesis to reduce reaction time .

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the oxazole proton typically resonates at δ 8.2–8.5 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL (space group P21/c, unit cell parameters a=9.3158 Å, b=10.8176 Å, c=18.9449 Å) to validate bond lengths and angles .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ expected for CHNOS: 153.0122) .

Advanced Research Questions

Q. Q3. How do computational methods like molecular docking predict the bioactivity of this compound derivatives?

- Docking Workflow :

- Key Findings : Derivatives with electron-withdrawing groups (e.g., -Br) show higher binding affinity to aromatase enzymes (ΔG ≈ -9.2 kcal/mol) .

Q. Q4. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Common discrepancies arise from:

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

- Structural Variants : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-bromophenyl) drastically alter activity. Perform SAR studies to identify critical functional groups .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .

Q. Q5. What strategies improve the thermodynamic stability of halogen-bonded cocrystals involving this compound?

- Acceptor Design : Incorporate electron-rich regions (e.g., oxazole N-atoms) to strengthen halogen bonds with iodoperfluorobenzenes.

- Cocrystallization : Use slow evaporation with 1,4-diiodotetrafluorobenzene (14tfib) in a 1:1 molar ratio.

- Electrostatic Potential Mapping : Calculate molecular ESPs (e.g., at the B3LYP/6-31G* level) to identify optimal binding sites .

Q. Q6. What are the challenges in scaling up the synthesis of this compound derivatives for in vivo studies?

- Purification : Scale-up often leads to impurities. Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

- Yield Optimization : Pilot reactions in flow reactors to enhance mixing and heat transfer, improving yields from 47% to >70% .

- Toxicity Screening : Prioritize derivatives with IC < 10 µM in MTT assays to reduce attrition in later stages .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | HRMS [M+H]+ |

|---|---|---|---|

| 9c (4-bromo) | 8.21 (s, 1H, oxazole) | 148.3 (C=N) | 345.9832 |

| 6e (dithiolyl) | 7.93 (d, J=8.5 Hz) | 127.5 (thiazole C-2) | 404.0261 |

Q. Table 2. Crystallographic Parameters for 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 9.3158 |

| β (°) | 100.571 |

| Z | 4 |

| R-factor | 0.048 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。